molecular formula C18H20ClNO3S B2883009 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1421498-12-5

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2883009
CAS RN: 1421498-12-5
M. Wt: 365.87
InChI Key: GKCYCZJNRNMBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthesis of Antibacterial Agents : Sulfonamides, including N-alkyl/aralkyl derivatives, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential against various bacterial strains, demonstrating potent antibacterial activity and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).

  • Applications in Organic Syntheses : Sulfonamide derivatives have been employed in organic syntheses, such as in the one-flask synthesis of methyl arylvinyldiazoacetates, showcasing their utility in enantioselective C-H functionalization processes (Manning & Davies, 2007).

Biological Activity

  • Antimicrobial Activity : Novel sulfonamide compounds have been synthesized and their antimicrobial activity assessed, showing significantly higher activity compared to parent compounds against various bacterial and fungal strains (Vanparia et al., 2010).

  • Anticancer and DNA Interaction Studies : Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities, revealing the role of the sulfonamide derivative in governing interactions with DNA and inducing cell death primarily by apoptosis (González-Álvarez et al., 2013).

Material Science Applications

  • Development of Chemosensing Probes : Sulfonamide derivatives have been developed for the selective and sensitive detection of specific ions in aqueous solutions, with applications in bioimaging studies. For instance, a probe for Sn2+ detection demonstrated effective discrimination between Sn2+ in cancer cells and normal live cells, highlighting its potential in biological imaging (Ravichandiran et al., 2020).

properties

IUPAC Name

3-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-13-16(19)7-4-8-17(13)24(22,23)20-12-18(21)10-9-14-5-2-3-6-15(14)11-18/h2-8,20-21H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYCZJNRNMBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzenesulfonamide

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